molecular formula C11H24O B14396264 2,3,4,4,5-Pentamethylhexan-2-ol CAS No. 89352-71-6

2,3,4,4,5-Pentamethylhexan-2-ol

Cat. No.: B14396264
CAS No.: 89352-71-6
M. Wt: 172.31 g/mol
InChI Key: OILNYSPTDWGFGX-UHFFFAOYSA-N
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Description

2,3,4,4,5-Pentamethylhexan-2-ol is an organic compound belonging to the class of alcohols It is characterized by a branched structure with multiple methyl groups attached to the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4,5-Pentamethylhexan-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of a suitable ketone with a Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,4,5-Pentamethylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,3,4,4,5-Pentamethylhexan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,4,5-Pentamethylhexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic methyl groups may interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

  • 2,3,3,4,5-Pentamethylhexane
  • 2,4,4-Trimethylpentan-2-ol
  • 2,3,4-Trimethylpentan-2-ol

Comparison: 2,3,4,4,5-Pentamethylhexan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group at the second carbon. This structural uniqueness imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

89352-71-6

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

2,3,4,4,5-pentamethylhexan-2-ol

InChI

InChI=1S/C11H24O/c1-8(2)10(4,5)9(3)11(6,7)12/h8-9,12H,1-7H3

InChI Key

OILNYSPTDWGFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)C(C)(C)O

Origin of Product

United States

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